(4-Trifluoromethylbenzyl)-(4-nitrophenyl)carbonate
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Overview
Description
(4-Trifluoromethylbenzyl)-(4-nitrophenyl)carbonate is an organic compound characterized by the presence of trifluoromethyl and nitrophenyl groups. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Trifluoromethylbenzyl)-(4-nitrophenyl)carbonate typically involves the reaction of 4-trifluoromethylbenzyl alcohol with 4-nitrophenyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (4-Trifluoromethylbenzyl)-(4-nitrophenyl)carbonate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The carbonate group can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Carbamate or carbonate derivatives.
Scientific Research Applications
(4-Trifluoromethylbenzyl)-(4-nitrophenyl)carbonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive groups.
Medicine: Explored for its potential pharmacological activities, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Trifluoromethylbenzyl)-(4-nitrophenyl)carbonate involves its reactivity towards nucleophiles. The carbonate group can be cleaved, releasing the active trifluoromethylbenzyl and nitrophenyl moieties. These moieties can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to potential biological effects .
Comparison with Similar Compounds
- (4-Trifluoromethylbenzyl)-(4-methylphenyl)carbonate
- (4-Trifluoromethylbenzyl)-(4-chlorophenyl)carbonate
- (4-Trifluoromethylbenzyl)-(4-hydroxyphenyl)carbonate
Comparison: The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(4-nitrophenyl) [4-(trifluoromethyl)phenyl]methyl carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO5/c16-15(17,18)11-3-1-10(2-4-11)9-23-14(20)24-13-7-5-12(6-8-13)19(21)22/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRRRVSJNYDSLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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